2-(2-(Bromomethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-(Bromomethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a bromomethyl group, a methoxyphenyl group, and a dioxaborolane ring, making it a versatile reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Bromomethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(bromomethyl)-4-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst, which facilitates the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Bromomethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Coupling Reactions: This compound is widely used in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Common Reagents and Conditions
Palladium Catalysts: Palladium(0) or palladium(II) catalysts are commonly used in coupling reactions involving this compound.
Major Products Formed
The major products formed from reactions involving this compound include biaryl compounds, styrene derivatives, and other substituted aromatic compounds .
Scientific Research Applications
2-(2-(Bromomethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(Bromomethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group of the compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or styrene product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-(Bromomethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a bromomethyl group, a methoxyphenyl group, and a dioxaborolane ring. This unique structure imparts specific reactivity and stability, making it particularly useful in Suzuki–Miyaura coupling reactions and other synthetic applications .
Properties
Molecular Formula |
C14H20BBrO3 |
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Molecular Weight |
327.02 g/mol |
IUPAC Name |
2-[2-(bromomethyl)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BBrO3/c1-13(2)14(3,4)19-15(18-13)12-7-6-11(17-5)8-10(12)9-16/h6-8H,9H2,1-5H3 |
InChI Key |
SWROHJQORBNGQM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)CBr |
Origin of Product |
United States |
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